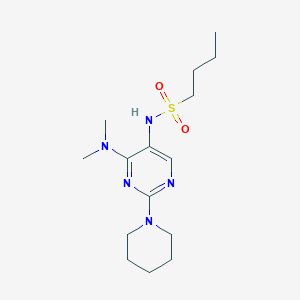

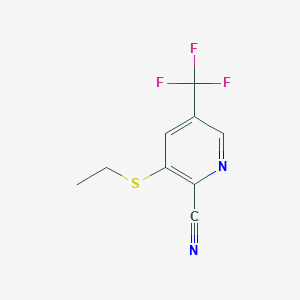

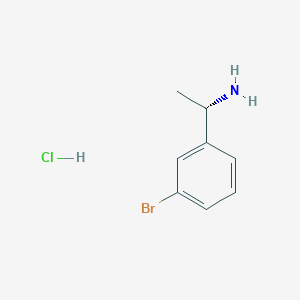

![molecular formula C23H27N3O4S2 B2508981 4-((3,5-dimethylpiperidin-1-yl)sulfonyl)-N-(4-ethoxybenzo[d]thiazol-2-yl)benzamide CAS No. 476308-43-7](/img/structure/B2508981.png)

4-((3,5-dimethylpiperidin-1-yl)sulfonyl)-N-(4-ethoxybenzo[d]thiazol-2-yl)benzamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound 4-((3,5-dimethylpiperidin-1-yl)sulfonyl)-N-(4-ethoxybenzo[d]thiazol-2-yl)benzamide is a synthetic molecule that may be related to various sulfonamide derivatives with potential pharmacological activities. While the specific compound is not directly mentioned in the provided papers, the papers do discuss related sulfonamide compounds and their synthesis, structure-activity relationships, and potential as pharmacological agents.

Synthesis Analysis

The synthesis of sulfonamide derivatives can involve multiple steps, starting from simple aromatic compounds. For instance, the synthesis of 4-amino-5-ethylsulfonyl-2-methoxybenzoic acid, an intermediate of amisulpride, begins with 4-amino-2-hydroxybenzoic acid. This compound undergoes methylation, thiocyanation, ethylation, and finally oxidation to yield the desired sulfonamide . Similarly, the synthesis of 4-[(methylsulfonyl)amino]benzamides and sulfonamides involves the introduction of a methylsulfonyl group to the benzamide structure, which could be analogous to the synthesis of the compound .

Molecular Structure Analysis

The molecular structure of sulfonamide derivatives is crucial for their biological activity. For example, the X-ray coordinates of a 4-(1,3-benzothiazol-2-yl)thiophene-2-sulfonamide compound with cyclin-dependent kinase 5 (cdk5) revealed an unusual binding mode to the enzyme's hinge region via a water molecule . This suggests that the molecular structure of sulfonamides, including the spatial arrangement of substituents, can significantly influence their interaction with biological targets.

Chemical Reactions Analysis

Sulfonamide derivatives can participate in various chemical reactions, which are essential for their synthesis and potential biological activity. The synthesis process often involves reactions such as methylation, thiocyanation, ethylation, and oxidation . These reactions are carefully chosen to introduce specific functional groups that confer the desired properties to the final compound.

Physical and Chemical Properties Analysis

The physical and chemical properties of sulfonamide derivatives, such as solubility, stability, and bioavailability, are important for their pharmacological profile. For instance, compound 5, a 4-[(methylsulfonyl)amino]benzamide derivative, was shown to have good oral bioavailability and a favorable hemodynamic profile, which are desirable properties for a pharmacological agent . These properties are influenced by the molecular structure and the presence of specific functional groups.

Applications De Recherche Scientifique

Synthesis and Anticancer Activity

- A study by Vellaiswamy and Ramaswamy (2017) focused on synthesizing Co(II) complexes of related compounds, exploring their structure and anticancer activity, particularly in human breast cancer cell lines (Vellaiswamy & Ramaswamy, 2017).

Tritium Labeling and Receptor Antagonism

- Hong et al. (2015) explored the tritium labeling of a compound structurally related to the specified benzamide. This compound was identified as a potent C-C chemokine receptor 1 (CCR1) antagonist, useful for further biological studies (Hong et al., 2015).

Pro-apoptotic Derivatives and Anticancer Agents

- Yılmaz et al. (2015) synthesized derivatives of a related compound for pro-apoptotic activity. Among these, one compound demonstrated significant growth inhibition in melanoma cell lines and was also evaluated as an inhibitor of carbonic anhydrase isoforms (Yılmaz et al., 2015).

Antimicrobial Activity

- Priya et al. (2006) synthesized benzamide derivatives with various bioactive moieties, demonstrating significant antimicrobial activity. They studied the structural and elemental analysis of these compounds (Priya et al., 2006).

Photodynamic Therapy Applications

- Pişkin et al. (2020) reported on new benzenesulfonamide derivatives used in zinc phthalocyanines, highlighting their potential in photodynamic therapy applications for cancer treatment due to good fluorescence properties and high singlet oxygen quantum yield (Pişkin et al., 2020).

Nonsteroidal Anti-inflammatory Activity

- Lynch et al. (2006) synthesized compounds derived from 2-aminothiazole and 2-amino-2-thiazoline, showing potential as nonsteroidal anti-inflammatory drugs. The study included spectral and X-ray diffraction characterization (Lynch et al., 2006).

Propriétés

IUPAC Name |

4-(3,5-dimethylpiperidin-1-yl)sulfonyl-N-(4-ethoxy-1,3-benzothiazol-2-yl)benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H27N3O4S2/c1-4-30-19-6-5-7-20-21(19)24-23(31-20)25-22(27)17-8-10-18(11-9-17)32(28,29)26-13-15(2)12-16(3)14-26/h5-11,15-16H,4,12-14H2,1-3H3,(H,24,25,27) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UKJOFJUQNVIOQJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C2C(=CC=C1)SC(=N2)NC(=O)C3=CC=C(C=C3)S(=O)(=O)N4CC(CC(C4)C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H27N3O4S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

473.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-((3,5-dimethylpiperidin-1-yl)sulfonyl)-N-(4-ethoxybenzo[d]thiazol-2-yl)benzamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

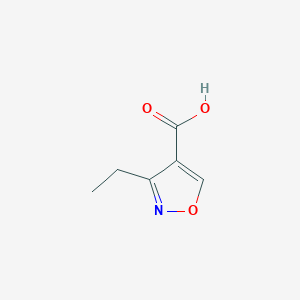

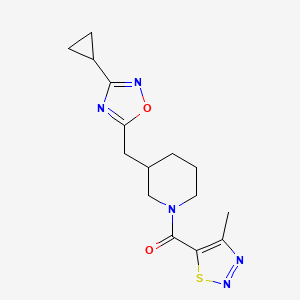

![4-ethoxy-N-(2-(5-(4-fluorobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzamide](/img/structure/B2508901.png)

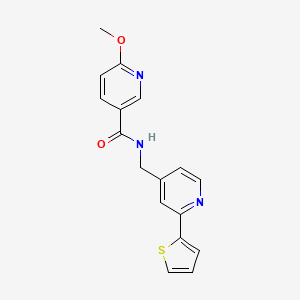

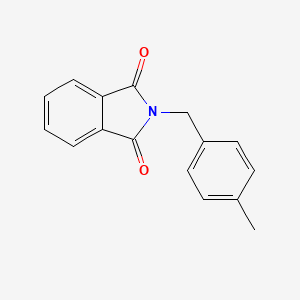

![Ethyl 4-(2-((3-isopentyl-4-oxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-2-yl)thio)acetamido)benzoate](/img/structure/B2508908.png)

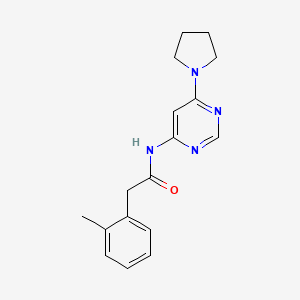

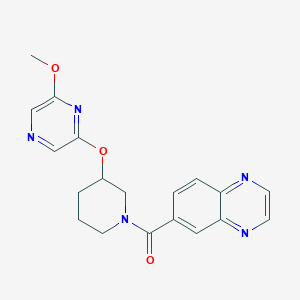

![4-[4-(1H-pyrazol-1-yl)benzenesulfonyl]-1-(pyridin-3-yl)piperazin-2-one](/img/structure/B2508912.png)

![N-(3-fluorophenyl)-3-oxo-2-phenyl-5-propyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide](/img/structure/B2508913.png)